2-Cyclopropoxy-5-fluoropyridine
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Overview
Description
2-Cyclopropoxy-5-fluoropyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of fluorine atoms in the aromatic ring. These compounds have reduced basicity and are generally less reactive than their chlorinated and brominated analogues .
Preparation Methods
The synthesis of 2-Cyclopropoxy-5-fluoropyridine involves several steps. One common method is the fluorination of pyridine derivatives. For instance, the fluorination of pyridine by complex aluminum fluoride and copper fluoride at high temperatures forms fluoropyridines . Another method involves the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
2-Cyclopropoxy-5-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The Suzuki-Miyaura coupling reaction is a common method for forming carbon-carbon bonds involving this compound.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyclopropoxy-5-fluoropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: The compound is investigated for its potential use in drug development due to its unique chemical properties.
Industry: Fluorinated pyridines are used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-5-fluoropyridine involves its interaction with specific molecular targets. The presence of the fluorine atom in the aromatic ring enhances its binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
2-Cyclopropoxy-5-fluoropyridine can be compared with other fluorinated pyridines, such as:
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
These compounds share similar chemical properties due to the presence of fluorine atoms but differ in their reactivity and biological activities. The unique structure of this compound, with the cyclopropoxy group, distinguishes it from other fluorinated pyridines and contributes to its specific applications and effects .
Properties
Molecular Formula |
C8H8FNO |
---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
2-cyclopropyloxy-5-fluoropyridine |
InChI |
InChI=1S/C8H8FNO/c9-6-1-4-8(10-5-6)11-7-2-3-7/h1,4-5,7H,2-3H2 |
InChI Key |
QSPXEQJKPGDPAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=NC=C(C=C2)F |
Origin of Product |
United States |
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